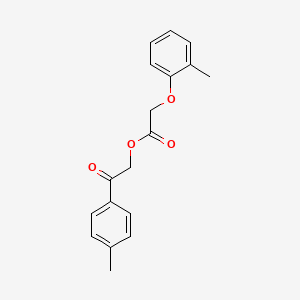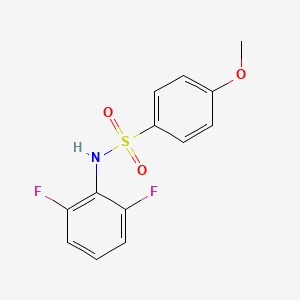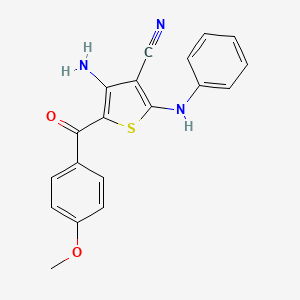![molecular formula C14H11Cl2NO B5727782 [bis(4-chlorophenyl)methyl]formamide CAS No. 127568-36-9](/img/structure/B5727782.png)
[bis(4-chlorophenyl)methyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Bis(4-chlorophenyl)methyl]formamide, also known as Hexachlorophene, is a chemical compound that has been widely used in various scientific research applications. This compound is a synthetic organic compound that is derived from chlorinated phenols. It has been found to have several biochemical and physiological effects, making it an essential tool in various fields of research.
Mécanisme D'action
The mechanism of action of [bis(4-chlorophenyl)methyl]formamide is not fully understood. However, it is believed to work by disrupting the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
[Bis(4-chlorophenyl)methyl]formamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to have anti-inflammatory properties, making it useful in the treatment of inflammatory skin conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using [bis(4-chlorophenyl)methyl]formamide in lab experiments is its antimicrobial properties, which make it useful in the development of antibacterial and antifungal agents. However, one of the limitations of using this compound is its potential toxicity, which can pose a risk to researchers.
Orientations Futures
There are several future directions for the use of [bis(4-chlorophenyl)methyl]formamide in scientific research. One area of interest is the development of new antibacterial and antifungal agents based on this compound. Another area of interest is the study of its anti-inflammatory properties and its potential use in the treatment of inflammatory skin conditions.
Conclusion:
[Bis(4-chlorophenyl)methyl]formamide is a synthetic organic compound that has been widely used in various scientific research applications. It has antimicrobial properties and has been found to have several biochemical and physiological effects. While it has advantages in lab experiments, its potential toxicity should be considered. There are several future directions for the use of this compound in scientific research, including the development of new antibacterial and antifungal agents and the study of its anti-inflammatory properties.
Méthodes De Synthèse
The synthesis of [bis(4-chlorophenyl)methyl]formamide can be achieved through the reaction of 4-chlorobenzyl chloride with sodium formate in the presence of a palladium catalyst. This process is known as the formylation of 4-chlorobenzyl chloride. The resulting product is a white crystalline solid that can be purified through recrystallization.
Applications De Recherche Scientifique
[Bis(4-chlorophenyl)methyl]formamide has been widely used in various scientific research applications. It has been found to have antimicrobial properties, making it useful in the development of antibacterial and antifungal agents. It has also been used as a preservative in cosmetic and personal care products.
Propriétés
IUPAC Name |
N-[bis(4-chlorophenyl)methyl]formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c15-12-5-1-10(2-6-12)14(17-9-18)11-3-7-13(16)8-4-11/h1-9,14H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVTZJMXNVXSLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)NC=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357915 |
Source


|
| Record name | N-[bis(4-chlorophenyl)methyl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[bis(4-chlorophenyl)methyl]formamide | |
CAS RN |
127568-36-9 |
Source


|
| Record name | N-[bis(4-chlorophenyl)methyl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B5727707.png)


![2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5727733.png)
![7-[(2,5-dimethylbenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727743.png)

![N'-[(4-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5727766.png)





